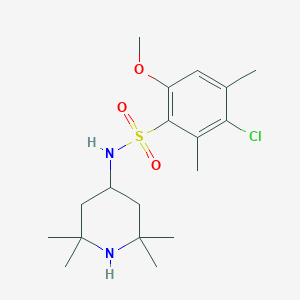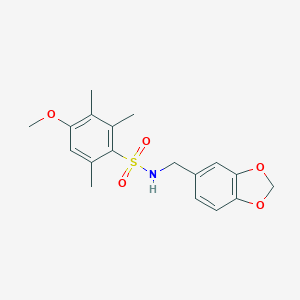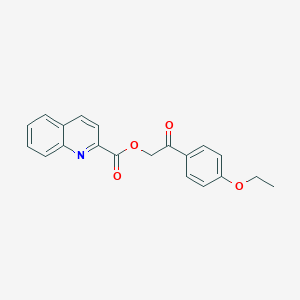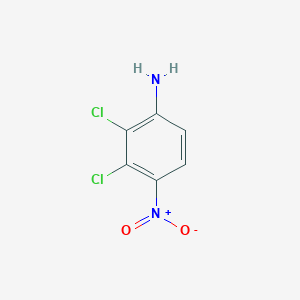
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a critical regulator of T-cell receptor signaling, which is required for the activation and differentiation of T-cells. JAK3 is a central component of cytokine signaling, which is involved in the regulation of immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways that promote the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models of cancer and autoimmune diseases. In vitro studies have demonstrated that this compound inhibits the proliferation and survival of cancer cells and immune cells, and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation and tissue damage in mouse models of cancer and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. However, this compound has some limitations for lab experiments, including its relatively low yield of synthesis, which may limit its availability and scalability for large-scale studies. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. First, further preclinical studies are needed to evaluate the safety and efficacy of this compound in different types of cancer and autoimmune diseases, and to optimize its dosing and administration. Second, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal patient populations and treatment regimens. Third, combination therapies with other targeted agents or immunotherapies should be explored to enhance the anti-tumor and anti-inflammatory effects of this compound. Fourth, the mechanisms of resistance to this compound should be investigated to identify strategies to overcome or prevent resistance. Finally, the development of more efficient and scalable synthesis methods for this compound should be pursued to facilitate its commercialization and clinical translation.
Métodos De Síntesis
The synthesis of 3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves several steps, including the reaction of 3-chloro-6-methoxy-2,4-dimethylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)methanamine to form the intermediate compound, which is then treated with sodium cyanoborohydride to produce this compound. The overall yield of the synthesis is around 40%.
Aplicaciones Científicas De Investigación
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the signaling pathways that regulate the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that this compound has potent anti-tumor and anti-inflammatory effects in mouse models of lymphoma, leukemia, and lupus.
Propiedades
Fórmula molecular |
C18H29ClN2O3S |
|---|---|
Peso molecular |
389 g/mol |
Nombre IUPAC |
3-chloro-6-methoxy-2,4-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-11-8-14(24-7)16(12(2)15(11)19)25(22,23)20-13-9-17(3,4)21-18(5,6)10-13/h8,13,20-21H,9-10H2,1-7H3 |
Clave InChI |
UAZPDPGHLYTXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)





methanone](/img/structure/B223532.png)

